Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound. Structurally, it features various functional groups, including an ethyl ester, a benzyloxy substituent on a phenyl ring, and a tert-butoxycarbonyl-protected amine. These diverse functional groups bestow the molecule with distinct chemical behaviors and make it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically starts with commercially available starting materials. A common route involves the alkylation of a substituted phenyl compound with ethyl bromoacetate, followed by amine protection using tert-butoxycarbonyl chloride (Boc-Cl).
Industrial Production Methods: While specific industrial methods may vary, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity, including precise temperature control and use of catalysts.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various types of reactions:
Oxidation: The benzyloxy group can be susceptible to oxidation, potentially forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions may target the ester group or the benzyloxy substituent.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary alcohols or aldehydes.
Substitution: Substituted phenyl esters or amides.
Scientific Research Applications
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has diverse applications:
Chemistry: As a building block in organic synthesis for more complex molecules.
Medicine: Could serve as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its target:
Molecular Targets: It can interact with enzymes or receptors, forming key intermediates in metabolic pathways.
Pathways Involved: Involves processes like ester hydrolysis, amine deprotection, and aromatic substitutions.
Comparison with Similar Compounds
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is compared to similar compounds based on structure and reactivity:
Ethyl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar, but the benzyloxy group is replaced by a methoxy group, which alters its electronic properties.
Ethyl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: The benzyloxy group is replaced by a hydroxy group, making it more reactive to oxidation and substitution reactions.
Ethyl 3-(4-phenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the additional substituent on the phenyl ring, resulting in different reactivity.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKVARHPPUWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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